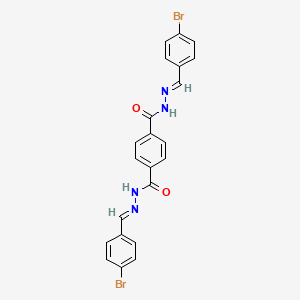![molecular formula C20H16N2OS B5592583 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of the pyrimidine class, known for its diverse biological activities. Pyrimidines and their derivatives are significant due to their potential in various pharmacological applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions and cyclocondensation techniques. A related study demonstrated the synthesis of pyrimidine derivatives using a catalytic four-component reaction, involving ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).
Molecular Structure Analysis
X-ray diffraction techniques, spectroscopic methods (like NMR and IR), and density functional theory (DFT) calculations are commonly employed to determine the molecular structure of pyrimidine derivatives. Lahmidi et al. (2019) used these techniques for the structural characterization of a pyrimidine derivative (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives typically undergo various chemical reactions, including aza-Wittig reactions, hydrogenolysis, and annulation reactions. Luo et al. (2020) described the synthesis of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction, highlighting the versatility of pyrimidine chemistry (Luo et al., 2020).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, like crystal structure, can be analyzed using X-ray diffraction and Hirshfeld surface analysis, as demonstrated by Huang et al. (2020) for a related compound (Huang et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds, including their electronic spectra, can be studied using computational methods like DFT. Zadorozhny et al. (2010) investigated the physicochemical properties of substituted pyrimidines, demonstrating the influence of the sulfur atom's position on electronic spectra (Zadorozhny et al., 2010).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their anticancer properties. The synthesis of fluorinated coumarin–pyrimidine hybrids has shown significant cytotoxicity against human cancer cell lines, including lung carcinoma and mammary gland adenocarcinoma, with some compounds exhibiting potent activity comparable to the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015). Similarly, various 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity, with certain derivatives showing activity nearly as strong as doxorubicin on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Investigations into the antimicrobial efficacy of pyrimidine derivatives have revealed compounds with potent activities against a range of microbial strains. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have displayed selective aldose reductase inhibition along with significant antioxidant properties, hinting at potential multifaceted therapeutic applications (La Motta et al., 2007). Additionally, certain derivatives have shown promising results as antimicrobial additives in polyurethane varnish and printing ink paste, indicating their potential in surface coating applications for inhibiting microbial growth (El‐Wahab et al., 2015).
Enzyme Inhibition
Pyrimidine derivatives have been researched for their ability to inhibit key enzymes. For instance, studies on pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors have provided insights into their potential as herbicides, showcasing the importance of understanding the bioactive conformation for designing effective enzyme inhibitors (He et al., 2007). Another study demonstrated the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine as a potent inhibitor of dihydrofolate reductase, highlighting the compound's significance in the realm of antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)12-22-13-21-19-17(20(22)23)11-18(24-19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVLHMVBAPTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)

![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)
![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)